![molecular formula C11H10F2N2O2S2 B2915790 2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-11-3](/img/structure/B2915790.png)
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide (DMTBS) is a chemical compound that has been widely researched due to its potential applications in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment that uses light-sensitive compounds to destroy cancer cells. The new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Anti-HCV Agents
A series of novel benzenesulfonamides have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed significant anticancer activity against human tumor cell lines and modest inhibition of HCV NS5B RdRp activity, indicating their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Inhibition of Kynurenine 3-Hydroxylase
Benzenesulfonamide derivatives have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway which plays a significant role in neurodegenerative diseases. These inhibitors have shown efficacy in vitro and the potential for detailed investigation of the pathway's role after neuronal injury (Röver et al., 1997).
UV Protection and Antimicrobial Properties for Textiles
Research has also explored the use of benzenesulfonamide derivatives in the textile industry, where they have been applied as azo dyes for dyeing and finishing cotton fabrics. These treatments have imparted the fabrics with UV protection and antibacterial properties, demonstrating the chemical's versatility in both medical and industrial applications (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and efficacy in different environments.
properties
IUPAC Name |
2,5-difluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O2S2/c1-7-15-9(6-18-7)5-14-19(16,17)11-4-8(12)2-3-10(11)13/h2-4,6,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBUDRLOFGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.